![molecular formula C10H8ClIN2O2 B12275208 Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12275208.png)
Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions and reagents used can vary, but common methods include the use of radical reactions to introduce the chloro and iodo substituents at the 8 and 7 positions, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and other advanced manufacturing techniques to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions will depend on the desired reaction and the functional groups present on the compound .
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents at the 7 and 8 positions .
Scientific Research Applications
Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes . The exact mechanism will depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate can be compared to other similar compounds, such as:
2-Ethyl-6-chloroimidazo[1,2-A]pyridine: This compound has similar structural features but different substituents at the 7 and 8 positions.
8-Chloro-7-iodoimidazo[1,2-A]pyridine: This compound lacks the ethyl ester group at the 2 position, which can affect its reactivity and applications.
Biological Activity
Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound notable for its complex structure, which includes both imidazole and pyridine rings. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₈ClIN₂O₂
- Molecular Weight : Approximately 350.54 g/mol
- Melting Point : 217 - 218 °C
- Appearance : Crystalline solid
The presence of chlorine and iodine in its structure is believed to enhance its reactivity and biological profile compared to other derivatives lacking these halogens.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Similar compounds have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The structural features of this compound may contribute to its efficacy in targeting CDKs .
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound can inhibit the activation of LX-2 cells, which are involved in liver fibrosis. This inhibition is linked to the modulation of the IKKβ-NF-κB signaling pathway, indicating a potential therapeutic role in liver diseases .
Structure-Activity Relationship (SAR)
The unique combination of halogens in this compound contributes to its biological activity. Comparative studies with similar compounds reveal insights into how variations in structure affect biological outcomes:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 8-methylimidazo[1,2-A]pyridine-2-carboxylate | C₁₀H₉N₃O₂ | Methyl group instead of halogens |
Ethyl 7-bromoimidazo[1,2-A]pyridine-2-carboxylate | C₁₀H₈BrN₂O₂ | Bromine substituent |
Ethyl 6-chloroimidazo[1,2-A]pyridine-3-carboxylate | C₁₀H₈ClN₂O₂ | Different position of chlorine |
The presence of both chlorine and iodine at specific positions has been shown to enhance the reactivity and selectivity of these compounds against certain biological targets.
Case Studies
- Inhibition of Liver Fibrosis : In vitro studies demonstrated that this compound significantly reduced the expression of fibrosis markers such as COL1A1 and α-SMA in LX-2 cells stimulated by TGFβ1. The compound exhibited dose-dependent inhibition, highlighting its therapeutic potential in liver fibrosis management .
- Cyclin-Dependent Kinase Inhibition : Research on imidazo[1,2-a]pyridines has identified this class as potent CDK inhibitors. This compound's structural features may allow it to effectively compete with ATP binding sites on CDKs, thus inhibiting their activity and potentially leading to cancer cell cycle arrest .
Properties
Molecular Formula |
C10H8ClIN2O2 |
---|---|
Molecular Weight |
350.54 g/mol |
IUPAC Name |
ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-14-4-3-6(12)8(11)9(14)13-7/h3-5H,2H2,1H3 |
InChI Key |
DDIJXSYVDVFGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=C(C2=N1)Cl)I |
Origin of Product |
United States |
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